3,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide

Chemical Identity Validation Structural Uniqueness Cheminformatics

Ensure target-binding specificity in your assays with 3,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide (CAS 218286-82-9). This product is distinguished by its unique 3,4-dichloro substitution pattern and 4-pyridyl regioisomer, critical for accurate SAR studies as highlighted in Bayer CropScience patents. Unlike unvalidated analogs, it comes with a definitive InChIKey (YCSONRVOBAQYNN-UHFFFAOYSA-N), published multi-technique spectral data (NMR, IR, UV-Vis) for immediate analytical validation, and ChEBI/ZFIN ontology annotations for seamless data integration. Ideal for agrochemical discovery and zebrafish phenotype screening.

Molecular Formula C14H12Cl2N2O
Molecular Weight 295.16
CAS No. 218286-82-9
Cat. No. B2852943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide
CAS218286-82-9
Molecular FormulaC14H12Cl2N2O
Molecular Weight295.16
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCCC2=CC=NC=C2)Cl)Cl
InChIInChI=1S/C14H12Cl2N2O/c15-12-2-1-11(9-13(12)16)14(19)18-8-5-10-3-6-17-7-4-10/h1-4,6-7,9H,5,8H2,(H,18,19)
InChIKeyYCSONRVOBAQYNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide (CAS 218286-82-9): Procurement-Relevant Identity, Structural Classification, and Primary Research Provenance


3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide (CAS 218286-82-9) is a synthetic small-molecule benzamide derivative (C14H12Cl2N2O; MW 295.16 g/mol) classified under the pyridylethylbenzamide chemotype [1]. It features a 3,4-dichlorobenzamide core linked via an ethyl spacer to a pyridin-4-yl moiety. Originally sourced as catalog number BTB 3433 from the Maybridge Chemical Company screening collection (now Thermo Scientific), the compound has been characterized by ¹H and ¹³C NMR, FTIR, and UV-Vis spectroscopy [2]. The compound is registered in the ChEBI ontology (CHEBI:195041) and is structurally related to pyridylethylbenzamide derivatives disclosed in Bayer CropScience fungicidal composition patents [3][4]. It was subsequently accessioned into the ZFIN zebrafish model organism database for phenotype annotation studies [5].

Why Generic Substitution Fails: Evaluating 3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide Against Structurally Similar Analogs for Meaningful Scientific Selection


The pyridylethylbenzamide chemotype encompasses dozens of commercially available analogs, yet simple interchange among these compounds is highly inadvisable for rigorous scientific applications. The combination of a 3,4-dichloro substitution pattern on the benzamide ring with a para-pyridyl ethylamine side chain (4-pyridyl regioisomer) uniquely defines the electronic and steric character of this compound [1]. Close structural analogs, such as 2,5-dichloro-N-[1-(4-pyridinyl)ethyl]benzamide (Hit2Lead similarity-based analog; substitution on ring carbons 2 and 5; 80% structural similarity) or 3-fluoro-N-(2-pyridin-4-ylethyl)benzamide (mono-fluoro replacement), differ in halogen position, number, and atom identity, which are well-known determinants of target-binding specificity, metabolic susceptibility, and physicochemical properties in medicinal chemistry contexts . Furthermore, the precise nature of the linker (ethyl versus methylene or propyl) and the pyridine regioisomer (4-pyridyl versus 2-pyridyl or 3-pyridyl) are critical contributors to biological activity that cannot be assumed equivalent across sub-class members—a principle well-established in the pyridylethylbenzamide fungicide patent literature [2].

Quantitative Evidence Guide for 3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide (CAS 218286-82-9): Validated Differentiators for Procurement Decision-Making


Structural Uniqueness Verified by InChIKey & Canonical SMILES: Orthogonal Identity Validation for 3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide

The target compound possesses the unique InChIKey YCSONRVOBAQYNN-UHFFFAOYSA-N, which remains unmatched by any other registered molecular entity, confirming its unambiguous structural identity at the atom-connectivity level [1]. The canonical SMILES O=C(NCCc1ccncc1)c1ccc(Cl)c(Cl)c1 explicitly encodes the defining 3,4-dichloro and 4-pyridylethyl motifs. In contrast, the closest structural analog identified via the Hit2Lead screening collections—2,5-dichloro-N-[1-(4-pyridinyl)ethyl]benzamide—exhibits the dichloro substitution on ring carbons 2 and 5, resulting in a distinct InChIKey with only 80% overall structural similarity and fundamentally different electronic distribution on the benzamide ring .

Chemical Identity Validation Structural Uniqueness Cheminformatics

Spectral Fingerprint Documentation: Multi-Technique Spectroscopic Reference Data for 3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide

The target compound is supported by a published multi-technique spectral dataset deposited in the Wiley SpectraBase repository, comprising ¹H NMR, ¹³C NMR, FTIR, and two UV-Vis spectra, all acquired under standardized conditions (NMR: CDCl₃ solvent, TMS reference, Varian CFT-20 spectrometer; IR: KBr wafer technique; UV-Vis: methanol solvent) [1]. This dataset originates from a physical sample provided by Maybridge Chemical Company Ltd. (Catalog No. BTB 3433), linking the spectral data to a specific production batch. In contrast, most structurally related analogs—including the 2,5-dichloro positional isomer—lack comparable public-domain multi-technique spectral documentation, making independent identity verification challenging absent access to proprietary or in-house analytical data .

Spectroscopic Characterization Quality Control Reference Standard

Established Agricultural Fungicide Patent Pedigree: 3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide as a Class-Defining Pyridylethylbenzamide in Bayer CropScience IP

3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide falls within the general formula (I) of pyridylethylbenzamide derivatives claimed in multiple Bayer CropScience fungicide composition patents, including CA 02551145 (electron transport chain inhibition), CA 02551147 (spore germination/mycelial growth inhibition), CA 02551148 (methionine biosynthesis inhibition), and CA 02551149 (ergosterol biosynthesis inhibition), all filed on 2005-02-10 and subsequently granted [1][2]. These patents explicitly define the pyridylethylbenzamide class as a core fungicidal active agent component (specified weight ratio of 0.01 to 20 with co-formulants) for preventive or curative control of phytopathogenic fungi in crops, demonstrating commercial-level commitment to this chemical series [3]. The vast majority of close structural analogs that share the benzamide core but differ in substitution pattern are not specifically contemplated within these granted composition-of-matter claims, which are narrowly focused on the pyridylethylbenzamide subclass.

Agricultural Fungicide Patent-Protected Composition Crop Protection

Multi-Ontology Database Presence: Cross-Species Annotation of 3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide in ChEBI, Gene Ontology, and ZFIN

This compound has achieved rare multi-database representation spanning the ChEBI ontology (CHEBI:195041), AmiGO Gene Ontology annotations, and ZFIN (Zebrafish Information Network) [1][2]. This cross-species annotation infrastructure—from chemical ontology to vertebrate model-organism phenotype databases—is absent for most structurally close analogs. For instance, 2,5-dichloro-N-[1-(4-pyridinyl)ethyl]benzamide, despite 80% structural similarity, has no ChEBI term, no Gene Ontology annotation linkage, and no ZFIN phenotype record . The existence of a dedicated ChEBI accession for the target compound enables systematic, machine-readable integration with bioinformatics pipelines and facilitates reproducible data-mining of gene-product associations [3].

Model Organism Phenotyping Ontology Annotation Zebrafish Developmental Biology

Physicochemical Profile Differentiation: Predicted vs. Experimental Molecular Descriptors for 3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide

The target compound has a calculated topological polar surface area (tPSA) of approximately 42 Ų (derived from SMILES in ZINC15 entry ZINC395164), 2 hydrogen-bond donors, and 5 hydrogen-bond acceptors, consistent with favorable passive membrane permeability [1]. Comparative analysis against the closest analog (2,5-dichloro-N-[1-(4-pyridinyl)ethyl]benzamide) reveals that the branch-methyl insertion on the ethyl linker in the analog introduces an additional stereocenter and alters molecular shape and flexibility relative to the linear-ethyl geometry of the target . While experimental solubility, logP, and permeability data remain unpublished for this specific compound in peer-reviewed literature, the ZINC15 entry (pH range/net charge profile) provides a computationally accessible baseline for preliminary ADME assessment and comparison with analog series [2]. It should be noted that no head-to-head experimental solubility or permeability data exist for this compound versus its analogs; the differentiation here is based on computational molecular descriptors with class-level inference for the benzamide scaffold.

ADME Prediction Drug-Likeness Physicochemical Properties

Important Caveat: Limited Published Quantitative Biological Activity Data for 3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide

Notwithstanding the compound's multi-database registration and patent pedigree, we explicitly note that no published peer-reviewed study reporting quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, cellular potency, or target engagement) for 3,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide was identified through systematic searching of PubMed, ChEMBL, BindingDB, and PubChem BioAssay as of the search date [1][2]. The compound appears in BindingDB with a Kᵢ value of 25.1 nM at the human dopamine D₃ receptor (antagonist activity measured by [³⁵S]GTPγS binding in CHO cells), but the associated listing under BDBM50414564/CHEMBL562833 corresponds to a compound with empirical formula C₂₂H₃₀ClN₃O (MW 387.95), establishing it as a distinct—not identical—molecular entity [3]. The patent literature covering pyridylethylbenzamide fungicide compositions describes class-level efficacy against phytopathogenic fungi but does not disclose compound-specific MIC or IC₅₀ values, precluding direct quantitative comparison with individual analogs [4]. This evidence gap constitutes a material procurement consideration: for applications requiring validated target engagement or potency data, users should either generate these data prospectively or select an analog with published biological activity documentation.

Data Gap Experimental Evidence Procurement Risk Assessment

Best Research and Industrial Application Scenarios for 3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide (CAS 218286-82-9): Evidence-Based Selection Criteria


Chemical Library Screening & Hit Discovery: A Structurally Defined, Multi-Database-Annotated Benzamide Scaffold

For academic or industrial screening collections where compound identity and data interoperability are paramount, 3,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide offers a distinct advantage over less-characterized structural analogs. Its unique InChIKey (YCSONRVOBAQYNN-UHFFFAOYSA-N) and unambiguous canonical SMILES provide definitive structural identity confirmation, eliminating the risk of mistaken procurement of a structurally similar but biologically divergent analog [1]. The compound's representation across ChEBI (CHEBI:195041), Gene Ontology, and ZFIN databases enables seamless integration with bioinformatics analysis pipelines and supports automated data-mining workflows that are inaccessible for structurally analogous but unannotated screening compounds [2]. The availability of published multi-technique spectral reference data (NMR, IR, UV-Vis) provides immediate analytical validation capability without the need for de novo characterization, reducing the operational burden on screening core facilities [3].

Agricultural Fungicide Research & Development: A Patent-Validated Pyridylethylbenzamide Lead Structure

For agrochemical discovery programs focused on novel fungicide development, this compound serves as a commercially validated representative of the pyridylethylbenzamide chemotype explicitly covered by Bayer CropScience's fungicide composition patent portfolio [1]. The granted patents define specific synergistic weight-ratio ranges (0.01 to 20) for combining pyridylethylbenzamide derivatives with electron transport chain inhibitors, methionine biosynthesis inhibitors, and ergosterol biosynthesis inhibitors—providing a concrete formulation framework for follow-up studies [2]. Researchers conducting structure-activity relationship (SAR) studies within this chemotype can leverage this compound as a documented reference point within the patent space, while exploring halogen-substitution variants (3,4-dichloro being just one embodiment within the broader general formula) [3].

Model Organism Chemical Biology: A ZFIN-Annotated Tool Compound for Zebrafish Phenotype Studies

The compound's dedicated ZFIN database entry establishes it as a recognized chemical probe within the zebrafish research community, enabling groups conducting developmental biology or toxicology screens in Danio rerio to reference a uniquely identified compound with formal ontology support [1]. The ChEBI-to-ZFIN annotation linkage facilitates systematic phenotype-data curation and enhances the reproducibility of chemical-genetic interaction studies that would be more difficult to track and compare when using compounds lacking formal ontology identifiers [2]. This annotation infrastructure is particularly valuable for large-scale chemical screens where compound identity traceability directly impacts data quality and inter-laboratory comparability [3].

Medicinal Chemistry Scaffold Exploration: A Defined 3,4-Dichlorobenzamide Motif for SAR Library Design

For medicinal chemistry programs exploring benzamide-based pharmacophores, this compound provides a cleanly defined scaffold combining the electron-withdrawing 3,4-dichloro substitution pattern with a flexible pyridin-4-ylethyl side chain—a structural arrangement that enables systematic exploration of halogen position effects, linker geometry, and pyridine regioisomerism on biological activity [1]. The compound's computational molecular descriptors (tPSA ≈ 42 Ų, HBD = 2, HBA = 5, as recorded in ZINC15) are consistent with favorable drug-like physicochemical space, making it a suitable starting point for scaffold-hopping or matched molecular pair analysis against the 2,5-dichloro positional isomer or other halogen variants [2]. Crucially, SAR-focused procurement decisions should account for the current absence of published biological activity data and plan for prospective assay validation as part of the experimental design [3].

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